1-Methoxypyrido[3,4-d]pyridazine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
162022-90-4 |
|---|---|
Molecular Formula |
C8H7N3O |
Molecular Weight |
161.16 g/mol |
IUPAC Name |
1-methoxypyrido[3,4-d]pyridazine |
InChI |
InChI=1S/C8H7N3O/c1-12-8-7-2-3-9-4-6(7)5-10-11-8/h2-5H,1H3 |
InChI Key |
SVRYJWKVKVSUSE-UHFFFAOYSA-N |
SMILES |
COC1=C2C=CN=CC2=CN=N1 |
Canonical SMILES |
COC1=C2C=CN=CC2=CN=N1 |
Other CAS No. |
162022-90-4 |
Synonyms |
1-METHOXYPYRIDO[3,4-D]PYRIDAZINE |
Origin of Product |
United States |
Synthetic Methodologies for 1 Methoxypyrido 3,4 D Pyridazine and Its Derivatives
Retrosynthetic Analysis of the Pyrido[3,4-d]pyridazine (B3350088) System
Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules. By conceptually breaking down the target molecule into simpler, commercially available starting materials, multiple synthetic pathways can be explored.
Disconnection Strategies for the Pyrido[3,4-d]pyridazine Nucleus
The core pyrido[3,4-d]pyridazine ring system can be disconnected in several ways to reveal potential starting materials. A common approach involves disconnecting the pyridazine (B1198779) ring, which is a 1,2-diazine. This can lead back to a 1,4-dicarbonyl compound and hydrazine (B178648). chemtube3d.com Specifically for the pyrido[3,4-d]pyridazine system, this translates to a disconnection across the N-N bond and the C-C bond of the pyridazine ring.
Another key strategy involves disconnections that separate the pyridine (B92270) and pyridazine rings. This suggests a synthesis starting from a suitably functionalized pyridine or pyridazine precursor. For instance, a pyridine derivative with substituents at the 3- and 4-positions can be a precursor to the fused pyridazine ring.
Strategic Introduction of the 1-Methoxy Moiety
The 1-methoxy group is a crucial substituent that can be introduced at various stages of the synthesis. nih.govresearchgate.net A retrosynthetic analysis must consider the timing of its introduction. One strategy is to carry the methoxy (B1213986) group through the entire synthetic sequence, starting with a methoxy-substituted precursor. This requires that all subsequent reaction conditions are compatible with the methoxy group.
Alternatively, the methoxy group can be introduced in the final steps of the synthesis. This often involves the conversion of a precursor functional group, such as a hydroxyl or a chloro group, at the 1-position of the pyrido[3,4-d]pyridazine ring. This late-stage functionalization can be advantageous if the methoxy group is sensitive to the conditions required for ring construction. For example, a 1-chloropyrido[3,4-d]pyridazine (B70527) can be converted to the desired 1-methoxy derivative via nucleophilic substitution with sodium methoxide (B1231860).
Direct Synthesis Approaches to Pyrido[3,4-d]pyridazine Derivatives
Direct synthesis methods focus on the construction of the heterocyclic core from acyclic or simpler cyclic precursors.
Cyclization Reactions for Ring Formation
The formation of the pyrido[3,4-d]pyridazine ring system often relies on cyclization reactions. These can be broadly categorized based on the starting material.
From Pyridine Precursors: A common approach starts with a 3,4-disubstituted pyridine. For example, dimethyl 5-hydroxy-6-methylcinchomeronate has been used as a starting material for the synthesis of pyrido[3,4-d]pyridazine derivatives. nih.gov The synthesis of various pyrido[2,3-d]pyridazine-2,8-diones has been achieved through the cyclocondensation of functionalized 2-pyridone substrates with hydrazine monohydrate. nih.gov This general strategy of using a substituted pyridine and condensing a hydrazine-containing reagent is a versatile method for forming the pyridazine ring. mdpi.com
From Pyridazine Precursors: While less common, it is conceivable to construct the pyridine ring onto a pre-existing pyridazine core. This would require a pyridazine with appropriate functional groups that can participate in a ring-closing reaction to form the fused pyridine ring.
A powerful tool for forming the pyridazine ring is the Diels-Alder reaction, particularly the inverse electron demand Diels-Alder reaction. organic-chemistry.org For instance, the reaction of a 3-monosubstituted s-tetrazine with a silyl (B83357) enol ether, mediated by a Lewis acid, can produce functionalized pyridazines with high regioselectivity. organic-chemistry.orguzh.ch This strategy could be adapted to form the pyrido[3,4-d]pyridazine system by using a suitably functionalized dienophile that is part of a pyridine ring.
The following table summarizes some cyclization reactions for the formation of related pyridazine systems:
| Starting Materials | Reagents and Conditions | Product | Reference |
| β,γ-unsaturated hydrazones | Copper-promoted 6-endo-trig cyclization | 1,6-dihydropyridazines | organic-chemistry.org |
| 1,3-dicarbonyl compounds and methyl ketones | Metal-free C-C bond cleavage | 3,6-diarylpyridazines | organic-chemistry.org |
| 3-monosubstituted s-tetrazine and silyl enol ethers | Lewis acid-mediated inverse electron demand Diels-Alder | Functionalized pyridazines | organic-chemistry.org |
Post-Cyclization Functionalization for 1-Methoxy Group Introduction
Often, the most practical approach is to introduce the 1-methoxy group after the pyrido[3,4-d]pyridazine core has been assembled. This typically involves a two-step process:
Installation of a Leaving Group: A common precursor to the methoxy group is a chloro substituent at the 1-position. This can be introduced by treating the corresponding 1-hydroxy derivative (or its tautomeric pyridazinone form) with a chlorinating agent like phosphoryl chloride (POCl₃). mdpi.com
Nucleophilic Substitution: The 1-chloro-pyrido[3,4-d]pyridazine is then treated with a source of methoxide ions, typically sodium methoxide (NaOMe) in methanol (B129727). The methoxide acts as a nucleophile, displacing the chloride to form the 1-methoxy derivative.
This post-cyclization functionalization strategy offers flexibility, as it allows for the synthesis of a common intermediate (the 1-chloro derivative) which can then be used to generate a variety of 1-alkoxy or 1-amino derivatives.
Advanced Synthetic Transformations
Modern synthetic organic chemistry offers a range of advanced transformations that can be applied to the synthesis of complex heterocyclic systems like 1-methoxypyrido[3,4-d]pyridazine.
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming C-C and C-N bonds. For instance, a 1-chloro- or 1-bromopyrido[3,4-d]pyridazine could be a substrate for Suzuki, Stille, or Buchwald-Hartwig coupling reactions to introduce a variety of substituents at other positions on the heterocyclic core.
Furthermore, C-H activation reactions are an emerging area that allows for the direct functionalization of C-H bonds, avoiding the need for pre-functionalized starting materials. acs.org While specific examples for this compound may not be widely reported, the principles of regioselective C-H activation could be applied to introduce substituents onto the pyridine or pyridazine rings of the fused system.
Nucleophilic Aromatic Substitution Reactions at the Pyridazine Core
A plausible and widely employed method for the introduction of a methoxy group onto a pyridazine ring is through a nucleophilic aromatic substitution (SNAr) reaction. This strategy hinges on the synthesis of a precursor bearing a good leaving group, typically a halogen, at the desired position.
A potential synthetic pathway to this compound commences with the construction of a 1-chloro-pyrido[3,4-d]pyridazine intermediate. This can be conceptualized starting from a suitably substituted pyridine derivative. For instance, a protected 3-pyridone-4-acetate can undergo condensation with hydrazine to form a tetrahydropyridopyridazinone. researchgate.net Subsequent chlorination, for example using phosphorus oxychloride (POCl₃), would yield the reactive 1-chloro-pyrido[3,4-d]pyridazine. researchgate.net
Once the 1-chloro derivative is obtained, the methoxy group can be introduced by reaction with sodium methoxide in a suitable solvent like methanol or an aprotic polar solvent like DMF or DMSO. The reaction proceeds via a Meisenheimer-like intermediate, where the electron-withdrawing nature of the pyridazine nitrogens facilitates the nucleophilic attack. libretexts.org The rate of this substitution is influenced by the electronic properties of the ring and the reaction conditions. libretexts.orgvaia.com
Table 1: Key Intermediates and Reactions in the Proposed Synthesis of this compound via Nucleophilic Aromatic Substitution
| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Rationale |
| 1 | Protected 3-pyridone-4-acetate | Hydrazine (N₂H₄) | Tetrahydropyridopyridazinone | Formation of the pyridazine ring. researchgate.net |
| 2 | Tetrahydropyridopyridazinone | Phosphorus oxychloride (POCl₃) | 1-Chloro-pyrido[3,4-d]pyridazine | Installation of a leaving group. researchgate.net |
| 3 | 1-Chloro-pyrido[3,4-d]pyridazine | Sodium methoxide (NaOMe), Methanol (MeOH) | This compound | Nucleophilic substitution to introduce the methoxy group. libretexts.orgvaia.com |
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura, Buchwald-Hartwig)
Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds. While direct synthesis of this compound via these methods is not prominently reported, they are highly relevant for the synthesis of its derivatives, starting from a halogenated precursor like 1-chloro- or 1-bromo-pyrido[3,4-d]pyridazine.
The Suzuki-Miyaura coupling allows for the formation of carbon-carbon bonds. A 1-chloro-pyrido[3,4-d]pyridazine could be coupled with a variety of boronic acids or esters under palladium catalysis to introduce aryl, heteroaryl, or alkyl groups at the 1-position. The choice of palladium catalyst and ligand is crucial for achieving high yields and selectivity, with systems based on ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) being commonly employed for the coupling of chloropyridazines. rsc.orgnih.gov Ligand tuning can also influence the regioselectivity of the coupling on dihalopyridazines. researchgate.net
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds. wikipedia.org This reaction would enable the introduction of a wide range of primary and secondary amines at the 1-position of a halogenated pyrido[3,4-d]pyridazine. organic-chemistry.orgnih.gov Modern catalyst systems, often employing bulky electron-rich phosphine (B1218219) ligands, allow for the coupling of a broad scope of amines under relatively mild conditions. wikipedia.org
Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions on a 1-Halo-pyrido[3,4-d]pyridazine Scaffold
| Reaction | Substrate | Coupling Partner | Catalyst/Ligand System (Example) | Product |
| Suzuki-Miyaura | 1-Chloro-pyrido[3,4-d]pyridazine | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 1-Aryl-pyrido[3,4-d]pyridazine |
| Buchwald-Hartwig | 1-Chloro-pyrido[3,4-d]pyridazine | Primary/Secondary Amine | Pd₂(dba)₃, XPhos, NaOtBu | 1-Amino-pyrido[3,4-d]pyridazine |
Diels-Alder Cycloaddition Strategies in Pyridazine Synthesis
The Diels-Alder reaction, particularly the inverse-electron-demand variant, is a powerful strategy for the construction of the pyridazine ring. organic-chemistry.org In this approach, an electron-deficient diene, such as a 1,2,4,5-tetrazine, reacts with an electron-rich dienophile. organic-chemistry.org While this method is generally used for the synthesis of the pyridazine core itself, it can be envisioned as a route to substituted pyrido[3,4-d]pyridazines.
For the synthesis of a pyrido[3,4-d]pyridazine, a suitably functionalized pyridine derivative could act as the dienophile, or a diene could be constructed onto the pyridine ring to react with an azo-dienophile. A review on the synthesis of pyrido[3,4-c]pyridazines describes a hetero-Diels-Alder reaction of 2-vinylpyridines with azodicarboxylates to form a tetrahydropyridopyridazine, which is subsequently oxidized. mdpi.com A similar strategy could potentially be adapted for the [3,4-d] isomer. The regioselectivity of the cycloaddition would be a critical factor in this approach. organic-chemistry.org
Green Chemistry and Sustainable Synthetic Routes
Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and sustainable processes. rasayanjournal.co.inmdpi.com For the synthesis of pyridazine derivatives, several green chemistry approaches have been explored. These include the use of water as a solvent, microwave-assisted synthesis, and the development of one-pot multicomponent reactions. researchgate.nettandfonline.com
For instance, the condensation of 1,2-dicarbonyl compounds with hydrazines to form pyridazines can be performed in aqueous methanol catalyzed by potassium tert-butoxide at room temperature, offering a cost-effective and environmentally friendly alternative to traditional methods that often require harsh conditions. researchgate.nettandfonline.com Microwave irradiation has been shown to accelerate reaction times and improve yields in the synthesis of various heterocyclic systems, including pyridazinones. researchgate.net The application of these green principles to the synthesis of this compound, for example by developing a one-pot synthesis of the core or using greener solvents for the nucleophilic substitution step, would be a valuable contribution.
Chemical Modifications and Derivatization Strategies
The pyrido[3,4-d]pyridazine scaffold offers multiple sites for chemical modification, allowing for the generation of a diverse library of analogs.
Elaboration of the Pyrido[3,4-d]pyridazine Scaffold with Diverse Functional Groups
Starting from a pre-formed this compound, further functionalization can be achieved on both the pyridine and pyridazine rings. Electrophilic aromatic substitution on the pyridine ring would likely be directed by the fused pyridazine system and the methoxy group. However, the electron-deficient nature of the pyridazine ring generally makes it less susceptible to electrophilic attack.
More practical approaches for derivatization include palladium-catalyzed cross-coupling reactions at other positions of the scaffold, provided suitable halogenated precursors are available. For example, if a dihalopyrido[3,4-d]pyridazine were synthesized, selective cross-coupling at one position followed by substitution to introduce the methoxy group, and then further coupling at the second halogenated site would allow for the synthesis of highly functionalized derivatives.
Targeted Synthesis of this compound Analogs
The synthesis of analogs of this compound can be achieved by modifying the synthetic route at various stages. For example, using substituted hydrazines in the initial cyclization step would lead to N-substituted pyridazinone derivatives. researchgate.net
Furthermore, the methoxy group itself can be replaced by other nucleophiles. Starting from the 1-chloro-pyrido[3,4-d]pyridazine intermediate, reaction with various alcohols would yield a series of 1-alkoxy analogs. Similarly, reaction with thiols or amines would provide access to 1-thioether and 1-amino derivatives, respectively.
The functional groups introduced via these methods can then serve as handles for further chemical transformations, enabling the creation of a wide range of analogs with diverse electronic and steric properties for various applications.
Spectroscopic and Advanced Structural Characterization of 1 Methoxypyrido 3,4 D Pyridazine Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by mapping the carbon and proton frameworks.
¹H NMR Spectroscopic Analysis for Proton Environments
The ¹H NMR spectrum of 1-Methoxypyrido[3,4-d]pyridazine is expected to reveal distinct signals corresponding to each unique proton in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons, with electron-withdrawing groups and aromatic rings typically shifting signals to a higher frequency (downfield).
In a typical analysis of a related compound, 7-(4-chlorophenyl)-1-hydroxy-5-methylpyrido[3,4-d]pyridazin-4(3H)-one, the proton signals were examined to confirm its structure. nih.gov For this compound, the methoxy (B1213986) group protons (-OCH₃) would likely appear as a sharp singlet, typically in the range of δ 3.8-4.2 ppm. The protons on the pyridopyridazine (B8481360) ring system would exhibit more complex splitting patterns (doublets, triplets, or multiplets) due to spin-spin coupling with neighboring protons. The exact chemical shifts and coupling constants (J) would be critical for assigning each proton to its specific position on the heterocyclic rings.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-C(4) | 8.0 - 8.5 | d | 7.0 - 8.0 |
| H-C(5) | 7.5 - 8.0 | dd | 7.0 - 8.0, 1.0 - 2.0 |
| H-C(7) | 9.0 - 9.5 | d | 5.0 - 6.0 |
| H-C(8) | 7.8 - 8.2 | d | 5.0 - 6.0 |
| -OCH₃ | 3.9 - 4.1 | s | - |
Note: The data in this table is predictive and based on the analysis of similar structures. Actual experimental values may vary.
¹³C NMR Spectroscopic Analysis for Carbon Framework
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. In the case of this compound, distinct signals would be observed for each carbon atom in a unique electronic environment. The carbon of the methoxy group would appear in the upfield region (typically δ 50-65 ppm). The carbons of the aromatic and heteroaromatic rings would resonate at lower fields (δ 110-160 ppm), with the carbons directly attached to nitrogen atoms or the methoxy group showing the largest downfield shifts.
For instance, the structural confirmation of compounds like 7-(4-chlorophenyl)-1-hydroxy-5-methylpyrido[3,4-d]pyridazin-4(3H)-one relied on ¹³C NMR analysis to identify all carbon signals. nih.gov
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 | 155 - 165 |
| C-4 | 130 - 140 |
| C-4a | 145 - 155 |
| C-5 | 120 - 130 |
| C-7 | 150 - 160 |
| C-8 | 115 - 125 |
| C-8a | 140 - 150 |
| -OCH₃ | 55 - 65 |
Note: The data in this table is predictive and based on the analysis of similar structures. Actual experimental values may vary.
Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Structural Elucidation
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular structure, advanced 2D NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, helping to trace the proton-proton networks within the molecule.
HMQC (Heteronuclear Multiple Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms to which they are directly attached, allowing for the definitive assignment of carbon resonances.
The application of these techniques is crucial in the structural analysis of complex heterocyclic systems, as demonstrated in various studies of related compounds. researchgate.net
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, often to four or more decimal places. This accuracy allows for the determination of the elemental composition of the molecule, which is a critical step in confirming its chemical formula. For this compound (C₈H₇N₃O), HRMS would be used to confirm its exact mass, distinguishing it from other isomers with the same nominal mass. The structure of related compounds like 5,6-dihydro- mdpi.comresearchgate.netmjcce.org.mkoxadiazolo[3,4-d]pyridazine-4,7-dione has been established using HRMS. mdpi.com The theoretical exact mass of C₈H₇N₃O is 161.0589 Da.
Fragmentation Pattern Analysis for Structural Confirmation
In mass spectrometry, molecules are ionized and then break apart into smaller fragments. The pattern of these fragments is unique to the molecule's structure and can be used as a fingerprint for identification and structural confirmation. The fragmentation of the this compound molecular ion would likely involve initial losses of stable neutral molecules or radicals.
Common fragmentation pathways for related pyridazine (B1198779) structures involve the cleavage of substituent groups and the rupture of the heterocyclic rings. researchgate.netgrowingscience.com For this compound, expected fragmentation could include:
Loss of a methyl radical (•CH₃) from the methoxy group.
Loss of formaldehyde (B43269) (CH₂O) from the methoxy group.
Cleavage of the pyridazine ring, potentially leading to the loss of N₂.
Retro-Diels-Alder reactions on the pyridine (B92270) ring. growingscience.com
Analysis of these fragmentation pathways provides corroborating evidence for the proposed structure. Studies on similar heterocyclic systems have detailed how fragmentation patterns are influenced by the substituents and the inherent stability of the ring systems. mjcce.org.mkarkat-usa.org
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Vibrational spectroscopy is a critical tool for identifying the functional groups and characterizing the bonding within a molecule. For this compound, the spectra would be dominated by vibrations from the fused aromatic ring system and the methoxy substituent.
The analysis of the parent pyridazine molecule provides a basis for assigning the ring vibrations. The pyridazine molecule belongs to the C2v point group, and its vibrational modes are distributed among four symmetry species (9A1 + 4A2 + 8B1 + 3B2). researchcommons.org The key vibrations for the pyrido[3,4-d]pyridazine (B3350088) skeleton would include C-H stretching, ring stretching (C=C and C=N), and various in-plane and out-of-plane bending modes.
Key expected vibrational modes for this compound include:
Aromatic C-H Stretching: These vibrations typically occur in the 3000–3100 cm⁻¹ region. For the parent pyridazine, C-H stretching vibrations are observed around 3050-3080 cm⁻¹. researchcommons.org
Ring Stretching (νC=C, νC=N): The stretching vibrations of the fused heterocyclic rings are expected in the 1400–1600 cm⁻¹ range. In pyridazine, strong to medium absorptions corresponding to ring vibrations are found at 1570 cm⁻¹, 1416 cm⁻¹, and 965 cm⁻¹. researchcommons.org Studies on 3,6-dichloropyridazine (B152260) show characteristic bands in this region as well. ias.ac.in
Methoxy Group Vibrations: The methoxy (-OCH₃) group introduces several characteristic vibrations. The asymmetric and symmetric C-H stretching of the methyl group are expected near 2960 cm⁻¹ and 2850 cm⁻¹, respectively. Crucially, the C-O-C stretching vibrations are highly characteristic. The asymmetric stretch typically appears as a strong band in the 1275–1200 cm⁻¹ range, while the symmetric stretch is found in the 1075–1020 cm⁻¹ region.
In-plane and Out-of-plane Bending: C-H and ring bending vibrations occur at lower frequencies. For pyridazine, in-plane C-H bending is observed at 1158 cm⁻¹, while ring bending modes appear at lower wavenumbers, such as 625 cm⁻¹. researchcommons.org
The table below summarizes the expected IR and Raman active vibrational modes for this compound, based on data from pyridazine and typical functional group frequencies.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Assignment | Reference Compound(s) |
| Aromatic C-H Stretch | 3050 - 3100 | ν(C-H) | Pyridazine researchcommons.org |
| Asymmetric CH₃ Stretch | ~2960 | νₐₛ(C-H) | General Alkanes |
| Symmetric CH₃ Stretch | ~2850 | νₛ(C-H) | General Alkanes |
| Ring Skeletal Stretch | 1400 - 1600 | ν(C=C), ν(C=N) | Pyridazine researchcommons.org |
| Asymmetric C-O-C Stretch | 1275 - 1200 | νₐₛ(C-O-C) | Anisole/Methoxy-arenes |
| Symmetric C-O-C Stretch | 1075 - 1020 | νₛ(C-O-C) | Anisole/Methoxy-arenes |
| C-H In-plane Bend | 1000 - 1300 | δ(C-H) | Pyridazine researchcommons.org |
| C-H Out-of-plane Bend | 675 - 900 | γ(C-H) | Pyridazine core.ac.uk |
| Ring In-plane Bend | 600 - 800 | δ(Ring) | Pyridazine researchcommons.org |
| Ring Out-of-plane Bend | 400 - 600 | γ(Ring) | Pyridazine researchcommons.org |
This table is predictive and based on data from analogous compounds.
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)
The electronic spectrum of this compound would be characterized by transitions involving the π-electron system of the aromatic rings and the non-bonding electrons on the nitrogen atoms.
UV-Vis Absorption: Like other aza-aromatic compounds, two main types of electronic transitions are expected:
π → π* Transitions: These are typically high-intensity absorptions corresponding to the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital. For the parent pyridazine, these occur at higher energies (shorter wavelengths).
n → π* Transitions: These lower-intensity transitions involve the excitation of a non-bonding electron from a nitrogen lone pair to a π* anti-bonding orbital. In pyridazine, the n → π* transition is responsible for its absorption system around 370 nm. ias.ac.in
The introduction of a methoxy group, which acts as an auxochrome (a color-enhancing group), is expected to cause a bathochromic (red) shift in the absorption bands, particularly the π → π* transitions, due to the extension of the conjugated system by the lone pairs on the oxygen atom. Studies on other substituted heteroaromatics confirm that such electronic modulation is common. chemrxiv.org
Fluorescence: Many pyridazine derivatives are known to exhibit fluorescence. For instance, certain pyridazine derivatives with donor moieties show thermally activated delayed fluorescence (TADF). mdpi.com The emission properties of this compound would depend on the energy gap between its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) and the efficiency of intersystem crossing. The methoxy group, being an electron-donating group, would raise the energy of the HOMO, likely reducing the HOMO-LUMO gap and shifting the emission to longer wavelengths compared to the unsubstituted parent compound. The fluorescence is expected to arise from the relaxation from the first excited singlet state (S₁) to the ground state (S₀).
The table below outlines the predicted electronic transition properties.
| Spectroscopic Property | Expected Wavelength | Transition Type | Notes |
| Absorption (λₘₐₓ) | > 370 nm | n → π | Based on pyridazine ias.ac.in, likely red-shifted by the methoxy group. |
| Absorption (λₘₐₓ) | 250 - 300 nm | π → π | High intensity bands characteristic of the aromatic system. |
| Emission (λₑₘ) | 400 - 600 nm | Fluorescence | Dependent on solvent polarity; specific value is unknown. |
This table is predictive and based on data from analogous compounds.
X-ray Crystallography for Solid-State Molecular Structure
While no crystal structure for this compound has been reported, its solid-state architecture can be inferred from the structures of related fused pyridazine systems, such as 4,5-dimethylfuro[3,4-d]pyridazin-1(2H)-one. mdpi.comresearchgate.net
Molecular Geometry: The pyrido[3,4-d]pyridazine ring system is expected to be essentially planar. The methoxy group would be attached to the C1 position of the pyridazine ring. Due to steric considerations and electronic conjugation, the C-O-C bond of the methoxy group would likely lie in or close to the plane of the aromatic rings.
Bond Lengths and Angles: The bond lengths within the fused rings would exhibit values intermediate between single and double bonds, characteristic of an aromatic system. For example, C-N and C-C bond lengths within the pyridazine ring are typically around 1.33 Å and 1.39 Å, respectively. The C-O bond of the methoxy group is expected to be around 1.36 Å (aromatic C-O) and the O-CH₃ bond around 1.42 Å. The bond angles within the six-membered rings would be close to 120°, with some deviation due to the presence of the heteroatoms.
The table below provides predicted crystallographic data based on related structures.
| Parameter | Predicted Value | Basis of Prediction |
| Molecular Shape | Planar | Aromatic fused ring systems are generally planar. |
| Crystal System | Monoclinic or Orthorhombic | Common for planar organic molecules. |
| Space Group | P2₁/c or Pbca | Common centrosymmetric space groups. |
| C=N Bond Length | ~1.33 Å | Typical for pyridazine ring systems. |
| Aromatic C-C Bond Length | ~1.39 Å | Typical for pyridazine/pyridine rings. |
| Aromatic C-O Bond Length | ~1.36 Å | Typical for methoxyarenes. |
| Intermolecular Interactions | π-π stacking, C-H···N/O hydrogen bonds | Expected for planar N-heterocycles. |
This table is predictive and based on data from analogous compounds, as no direct crystallographic data for this compound is available.
Computational Chemistry and Theoretical Investigations of 1 Methoxypyrido 3,4 D Pyridazine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, allow for the detailed analysis of electron distribution and its influence on molecular behavior.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a molecule's geometry, energy, and other electronic properties. For aromatic nitrogen-containing heterocycles like pyridazine (B1198779) and its fused derivatives, DFT studies, often employing hybrid functionals like B3LYP with basis sets such as 6-31G(d,p), are instrumental in understanding their structural and electronic characteristics. iiste.orgresearchgate.net
Theoretical studies on related aza-aromatic compounds, such as pyridine (B92270), pyrimidine (B1678525), pyrazine, and pyridazine, have shown that the position of the nitrogen atoms significantly influences the electronic and structural properties of the ring system. iiste.orgresearchgate.net These studies calculate various parameters, including total energies, electronic states, and energy gaps, which are crucial for predicting reactivity. iiste.orgresearchgate.net The introduction of a methoxy (B1213986) group at the 1-position of the pyrido[3,4-d]pyridazine (B3350088) core is expected to further modulate these properties through its electron-donating mesomeric effect.
In studies of similar fused heterocyclic systems, such as 1,4-diarylcyclopenta[d]pyridazines, DFT has been employed to evaluate their potential for applications in non-linear optics by calculating properties like dipole moment, polarizability, and first-order hyperpolarizability. researchgate.netconsensus.app This highlights the versatility of DFT in predicting a wide range of molecular properties.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilicity or basicity, while the LUMO represents its ability to accept electrons, indicating its electrophilicity. youtube.comresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the kinetic stability and reactivity of a molecule. researchgate.net
In the context of 1-Methoxypyrido[3,4-d]pyridazine, the nitrogen atoms in the pyridazine ring are expected to lower the energy of the molecular orbitals. The methoxy group, being an electron-donating group, would likely raise the energy of the HOMO, thereby influencing the molecule's reactivity. FMO analysis is crucial for predicting how this molecule might interact with biological targets, as the HOMO and LUMO are key players in the formation of new chemical bonds during such interactions. researchgate.net For large molecules, where FMOs can be delocalized, more advanced concepts like frontier molecular orbitalets (FMOLs) can provide a more localized picture of reactivity. nih.gov
Table 1: Illustrative Frontier Molecular Orbital Energies for a Pyrido[3,4-d]pyridazine Scaffold
| Molecular Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Note: This table provides hypothetical energy values for an unsubstituted pyrido[3,4-d]pyridazine scaffold to illustrate the concept. The actual values for this compound would be influenced by the methoxy substituent.
Electrostatic Potential Surface Analysis
An electrostatic potential (ESP) surface map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The ESP map highlights regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).
For this compound, the nitrogen atoms of the pyridazine ring are expected to be regions of high electron density, indicated by a negative electrostatic potential. These sites would be prone to interactions with electrophiles or hydrogen bond donors. Conversely, the hydrogen atoms of the pyridine ring would exhibit a positive potential. The methoxy group would also influence the ESP, with the oxygen atom being a region of negative potential. This detailed charge distribution map is instrumental in understanding intermolecular interactions, including those with biological receptors.
Molecular Modeling and Simulation
Beyond the intrinsic properties of the molecule itself, computational methods can simulate how a molecule interacts with its environment, particularly with biological macromolecules.
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. rrpharmacology.ruresearchgate.net This method is crucial in drug discovery for predicting the binding mode and affinity of a potential drug candidate to its biological target. rrpharmacology.ruresearchgate.net The process involves placing the ligand in the binding site of the receptor and calculating the binding energy for different conformations. researchgate.netsemanticscholar.org
While specific docking studies for this compound are not publicly available, research on related pyridazine and pyridopyridazine (B8481360) derivatives demonstrates the utility of this approach. For instance, derivatives of 4-methoxy-6-oxo-1-aryl-pyridazine-3-carboxamide have been docked into the active sites of glutamate (B1630785) receptors to evaluate their potential as modulators. rrpharmacology.ruresearchgate.netsemanticscholar.org Similarly, pyrido[2,3-d]pyridazine (B3350097) derivatives have been studied as dual inhibitors of COX-1 and COX-2 enzymes through molecular docking to elucidate their binding interactions. nih.gov
Molecular docking simulations predict the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. These simulations also provide a scoring function, which is an estimate of the binding affinity (e.g., in kcal/mol). A lower binding energy generally indicates a more stable complex and higher affinity.
For example, in studies of N-substituted 4-methoxy-6-oxo-1-aryl-pyridazine-3-carboxamide derivatives, binding energies ranging from -5.0 to -11.6 kcal/mol were predicted for various glutamate receptors. rrpharmacology.rusemanticscholar.org In another study on triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 inhibitors, a lead compound showed potent inhibitory activity which was rationalized by its predicted binding mode at the ATP-binding site of the enzymes. rsc.org Should this compound be investigated as a ligand for a specific biological target, molecular docking would be a critical first step in predicting its binding orientation and affinity, thus guiding further experimental studies.
Table 2: Illustrative Predicted Binding Affinities for Pyridazine Derivatives Against Various Receptors
| Compound Class | Target Receptor | Predicted Binding Affinity (kcal/mol) | Reference |
| N-substituted 4-methoxy-6-oxo-1-aryl-pyridazine-3-carboxamides | mGluR8 | -5.0 to -8.7 | rrpharmacology.ru |
| N-substituted 4-methoxy-6-oxo-1-aryl-pyridazine-3-carboxamides | NMDA GluN2B | -8.7 to -11.6 | rrpharmacology.ru |
| 7-Amino-pyrazolo[3,4-d]pyridazine Derivative (10b) | Adenosine A1 Receptor | pKi = 7.95 ± 0.09 | nih.gov |
| 7-Amino-pyrazolo[3,4-d]pyridazine Derivative (10b) | Adenosine A3 Receptor | pKi = 7.89 ± 0.11 | nih.gov |
Note: This table presents data for related pyridazine derivatives to exemplify the type of information obtained from molecular docking studies.
Identification of Key Intermolecular Interactions (Hydrogen Bonding, Hydrophobic Interactions)
While specific studies detailing the intermolecular interactions of this compound are not extensively documented, analysis of structurally related pyrido[3,4-d]pyrimidine (B3350098) and pyridazine derivatives provides significant insights into its potential binding mechanisms.
The pyridazine ring itself possesses distinct physicochemical properties, including a notable capacity for forming robust, dual hydrogen bonds, which can be critical in drug-target interactions. researchgate.net This inherent H-bonding potential is a key feature of the broader pyridazine family. nih.gov In computational studies of related pyrido[3,4-d]pyrimidine inhibitors targeting Monopolar spindle 1 (Mps1) kinase, hydrogen bonding was identified as a crucial interaction. Specifically, the pyrimidine ring was observed forming a hydrogen bond with the amino acid residue Gly605. mdpi.com Further analysis revealed that residues such as Gly605 and Lys529 can form stable hydrogen bonds with these inhibitors, which is considered beneficial for their activity. mdpi.com
Hydrophobic interactions also play a vital role in the binding of these related compounds. In the Mps1 kinase binding pocket, a hydrophobic region formed by residues Cys604-Ile607 enhances the binding stability of ligands. mdpi.com Detailed analyses have identified hydrophobic interactions between pyrido[3,4-d]pyrimidine inhibitors and a range of residues, including Val539, Ala551, Glu603, Cys604, Ile607, and Leu654. nih.gov A comprehensive hydrophobic interaction analysis identified Ile531, Val539, Cys604, Gly605, Leu654, Ile663, and Pro673 as key residues within the ATP binding pocket, consistent with results from molecular docking and dynamics simulations. mdpi.com
The table below summarizes key interacting residues identified in studies of compounds structurally similar to this compound.
| Interaction Type | Key Amino Acid Residues |
| Hydrogen Bonding | Gly605, Lys529 |
| Hydrophobic Interactions | Val539, Ala551, Glu603, Cys604, Ile607, Leu654, Ile531, Ile663, Pro673 |
Molecular Dynamics (MD) Simulations for System Stability and Conformational Dynamics
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. This technique provides valuable information on the stability of molecular systems and the conformational dynamics of ligands within their binding sites.
In the context of related pyrido[3,4-d]pyrimidine inhibitors, MD simulations have been employed to validate molecular docking results and to probe the stability of the protein-ligand complexes. mdpi.com For instance, to better understand the binding patterns with Mps1 kinase, researchers have extracted and analyzed numerous frames from the trajectory of MD simulations to identify representative structures of the complexes. mdpi.com These simulations can reveal dynamic changes in protein conformation that are not captured by static methods like X-ray crystallography. nih.gov Such studies help in understanding how the ligand binds and remains stable within the target protein's active site, providing a more realistic and dynamic picture of the molecular interactions at play. mdpi.com
Advanced Free Energy Calculations (e.g., MM-GBSA)
To gain a more quantitative understanding of ligand binding, advanced free energy calculation methods like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are utilized. This method estimates the free energy of binding of a ligand to a protein.
Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling
Chemoinformatics and QSAR modeling represent a crucial intersection of chemistry, computer science, and statistics, aimed at establishing a mathematical relationship between the chemical structure of a compound and its biological activity.
2D and 3D-QSAR Methodologies
Quantitative Structure-Activity Relationship (QSAR) models are developed to predict the activity of new chemical entities based on the properties of known compounds. Both 2D and 3D-QSAR methodologies are employed for this purpose.
2D-QSAR: This approach uses descriptors calculated from the 2D representation of a molecule, such as topological indices and physicochemical properties.
3D-QSAR: These methods, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), utilize the 3D aligned structures of molecules. nih.govresearchgate.net They calculate steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields around the molecules and correlate these fields with biological activity. nih.govmdpi.com
These models are built using a "training set" of molecules with known activities and are then validated using a "test set" to assess their predictive power. researchgate.netnih.gov Successful models can then be used to screen virtual libraries of compounds to identify potential new active molecules. nih.gov
Molecular Descriptors for QSAR Model Development
The development of a robust QSAR model is critically dependent on the selection of appropriate molecular descriptors. researchgate.net These descriptors are numerical values that quantify different aspects of a molecule's structure and properties. They can be categorized based on their dimensionality (0D, 1D, 2D, 3D, 4D). researchgate.net
In various QSAR studies on heterocyclic compounds, including those related to pyridazines, several types of descriptors have proven to be important:
Hydrophobicity: Parameters like logP (the logarithm of the partition coefficient between octanol (B41247) and water) are frequently used to describe a molecule's lipophilicity. nih.gov
Electronic Properties: Descriptors such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the dipole moment components are used to capture the electronic characteristics of a molecule. nih.govnih.gov
Structural Parameters: These can include indicator variables that denote the presence or absence of specific substructures, as well as descriptors of molecular shape and size (globularity). nih.gov
The table below lists some common molecular descriptors used in QSAR studies.
| Descriptor Class | Examples |
| Physicochemical | logP, Molar Refractivity |
| Electronic | HOMO/LUMO energies, Dipole Moment |
| Topological | Connectivity Indices, Wiener Index |
| Steric/3D | Molecular Volume, Surface Area, Globularity |
| Indicator Variables | Presence/Absence of functional groups |
Predictive Modeling for Biological Activity
The ultimate goal of QSAR modeling is to create predictive models that can accurately estimate the biological activity of novel compounds before they are synthesized and tested. nih.gov Once a QSAR model has been rigorously developed and validated, it serves as a powerful in silico tool for virtual screening and lead optimization. nih.gov
For instance, QSAR models have been successfully built for various classes of enzyme inhibitors and receptor antagonists. nih.govresearchgate.net These models, expressed as mathematical equations, can take the calculated descriptor values for a new compound and predict its activity, often expressed as an IC50 or pIC50 value. nih.gov This predictive capability allows researchers to prioritize which candidate molecules are most promising for synthesis and further biological evaluation, thereby accelerating the drug discovery process. researchgate.net
Structure Activity Relationship Sar Studies of 1 Methoxypyrido 3,4 D Pyridazine Derivatives
General Principles of SAR in Pyrido[3,4-d]pyridazine (B3350088) Chemistry
The pyrido[3,4-d]pyridazine scaffold is a nitrogen-containing heterocyclic system that has garnered attention in medicinal chemistry due to its diverse biological activities. mdpi.com SAR studies on derivatives of the parent ring system have revealed several general principles that guide the design of potent and selective compounds.
The biological activity of pyrido[3,4-d]pyridazine derivatives is highly dependent on the nature and position of substituents on the bicyclic core. The electronic properties, steric bulk, and hydrogen bonding capabilities of these substituents play a crucial role in modulating the interaction of the molecule with its biological target. For instance, in related pyridazinone derivatives, the introduction of various substituents has been shown to significantly impact their anti-inflammatory and vasorelaxant activities. researchgate.netacs.org
Positional and Substituent Effects on Biological Activity
The specific placement and chemical nature of substituents on the pyrido[3,4-d]pyridazine scaffold can dramatically alter a compound's potency, selectivity, and pharmacokinetic properties.
Influence of the Methoxy (B1213986) Group at Position 1 on Biological Potency and Selectivity
While direct studies on 1-methoxypyrido[3,4-d]pyridazine are limited, the influence of a methoxy group at a similar position in related heterocyclic systems suggests its potential impact. A methoxy group is a relatively small, moderately lipophilic substituent that can act as a hydrogen bond acceptor through its oxygen atom. Its electronic effect is typically electron-donating through resonance and weakly electron-withdrawing through induction.
In a series of pyrido[2,3-d]pyridazin-8(7H)-one derivatives, the presence of a methoxy group on a phenylpiperazine substituent at the 5-position resulted in a compound with excellent in vitro anti-inflammatory activity. This highlights the potential of methoxy groups to contribute favorably to biological interactions. The position of the methoxy group is critical, as its interaction with specific residues in a binding pocket can either enhance or diminish affinity. For example, in the development of phosphodiesterase inhibitors, a methoxy group at the C-7' position of a pyrazolopyridine ring was found to strongly promote PDE4 inhibition.
The methoxy group at position 1 of the pyrido[3,4-d]pyridazine ring is expected to influence the electronic distribution of the entire heterocyclic system, which could modulate its binding affinity to various biological targets. Its ability to participate in hydrogen bonding could also be a key factor in its biological profile.
Impact of Other Substituents on the Pyrido[3,4-d]pyridazine Scaffold
Research on related pyrido[3,4-d]pyrimidine (B3350098) and other pyridazine (B1198779) derivatives has provided valuable insights into the effects of various substituents.
In a study of pyrido[3,4-d]pyrimidines as CXCR2 antagonists, substitutions at the 5- and 6-positions of the pyridine (B92270) ring had a profound impact on activity. nih.gov For example, a 5-chloro substituent dramatically reduced potency, while a 6-furanyl group maintained activity comparable to the unsubstituted parent compound. nih.gov However, the addition of a methyl group to the furan (B31954) ring led to a complete loss of activity, demonstrating high sensitivity to steric bulk in that region. nih.gov
Similarly, in pyrido[3,4-d]pyrimidine inhibitors of Monopolar spindle 1 (Mps1) kinase, the nature of substituents at various positions was critical for activity. nih.gov The study highlighted that specific substitutions could either fit into or be sterically hindered from entering hydrophobic pockets within the enzyme's active site. nih.gov
The introduction of different functional groups can modulate various properties as summarized in the table below, based on general observations from related heterocyclic systems.
| Substituent | Potential Impact on Biological Activity |
| Halogens (e.g., Cl, F) | Can modulate lipophilicity and electronic properties; may act as a handle for further chemical modification. nih.gov |
| Alkyl groups | Can influence steric interactions and lipophilicity. Small alkyl groups may be well-tolerated, while bulkier groups can lead to loss of activity. nih.gov |
| Aryl/Heteroaryl groups | Can engage in π-π stacking interactions with aromatic amino acid residues in the target protein. nih.gov |
| Amino groups | Can act as hydrogen bond donors and significantly alter polarity. The effect is highly position-dependent. nih.gov |
| Carbonyl groups | Can act as hydrogen bond acceptors and are often key components of the pharmacophore. |
Conformational Analysis and its Relevance to SAR
The three-dimensional conformation of a molecule is a critical factor in its ability to bind to a biological target. Conformational analysis of pyrido[3,4-d]pyridazine derivatives, often aided by computational methods like molecular dynamics simulations, can provide insights into the low-energy, biologically active conformations.
The planarity of the pyrido[3,4-d]pyridazine ring system can be influenced by its substituents. Bulky groups may cause distortions in the ring or restrict the rotation of attached side chains. The spatial arrangement of substituents is crucial for optimal interaction with the target. For instance, in studies of Mps1 inhibitors with a pyrido[3,4-d]pyrimidine core, molecular docking revealed that the specific conformation of substituents determined their ability to enter and interact with hydrophobic pockets in the enzyme. nih.gov
In the context of this compound, the orientation of the methoxy group relative to the plane of the bicyclic ring system could be a key determinant of its interaction with a target protein. The rotational freedom around the C1-O bond allows the methyl group to adopt various positions, one of which may be more favorable for binding.
Pharmacophore Identification and Lead Optimization Strategies Guided by SAR
Pharmacophore modeling is a powerful tool in drug discovery that identifies the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. For pyrido[3,4-d]pyridazine derivatives, a pharmacophore model would define the key features necessary for binding to a specific target.
Based on SAR studies of related compounds, a hypothetical pharmacophore for a pyrido[3,4-d]pyridazine-based inhibitor might include:
Aromatic rings for π-π stacking interactions. nih.gov
Hydrogen bond acceptors (like the nitrogen atoms in the pyridazine ring or the oxygen of the methoxy group). nih.gov
A specific spatial arrangement of hydrophobic groups. nih.gov
Lead optimization is the process of modifying a biologically active compound to improve its potency, selectivity, and pharmacokinetic properties. SAR data is fundamental to this process. For instance, if initial screening reveals that this compound has some desirable activity, lead optimization strategies could involve:
Modification of the methoxy group: Replacing it with other alkoxy groups of varying sizes (e.g., ethoxy, propoxy) to probe the steric and lipophilic requirements of the binding site.
Substitution at other positions: Introducing a variety of substituents at other available positions on the pyrido[3,4-d]pyridazine ring to explore additional interactions with the target. nih.gov
Scaffold hopping: Replacing the pyrido[3,4-d]pyridazine core with other related heterocyclic systems to identify novel scaffolds with improved properties. nih.gov
In silico methods, such as inverse virtual screening and docking studies, can be employed to identify potential new targets for a library of pyridazinone-based compounds and to refine the binding poses of lead candidates. nih.gov These computational approaches, combined with traditional synthetic chemistry and biological testing, form a powerful paradigm for the development of novel therapeutic agents based on the this compound scaffold.
Mechanistic in Vitro Biological Investigations of 1 Methoxypyrido 3,4 D Pyridazine
Enzyme Inhibition Studies
Other Relevant Enzyme Systems
Beyond the primary targets, the broader enzymatic inhibition profile of a compound can reveal off-target effects and new therapeutic opportunities. For derivatives of the pyrido[3,4-d]pyridazine (B3350088) core, several other enzyme systems have been identified as relevant.
Cyclooxygenase (COX) Inhibition:
A number of pyridazine (B1198779) derivatives have been investigated for their anti-inflammatory properties, which are often mediated through the inhibition of cyclooxygenase (COX) enzymes. The COX enzymes, COX-1 and COX-2, are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. nih.govnih.gov Research on new pyridazine scaffolds has shown that many of these compounds exhibit a preference for inhibiting COX-2 over COX-1. nih.gov For instance, certain synthesized pyridazine derivatives demonstrated potent COX-2 inhibitory activity, with IC50 values comparable to the well-known COX-2 inhibitor, celecoxib. nih.gov Molecular docking studies suggest that the selectivity for COX-2 is due to the ability of these compounds to fit into a side pocket of the COX-2 active site and interact with key amino acid residues like His90. nih.gov A study on 7-(4-chlorophenyl)-1-hydroxy-5-methylpyrido[3,4-d]pyridazin-4(3H)-one also included evaluation of its inhibitory activity against COX-1 and COX-2. nih.govresearchgate.net
Kinase Inhibition:
The pyrido[3,4-d]pyrimidine (B3350098) scaffold, a close structural relative of pyrido[3,4-d]pyridazine, is prominently featured in the development of kinase inhibitors. nih.gov Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.
Monopolar Spindle 1 (MPS1) Kinase: Derivatives of pyrido[3,4-d]pyrimidine have been identified as potent inhibitors of MPS1, a key regulator of the spindle assembly checkpoint in mitosis. nih.gov This checkpoint ensures proper chromosome segregation, and its inhibition is a promising strategy for cancer therapy.
Jumonji C (JmjC) Domain-Containing Histone Lysine (B10760008) Demethylase 4 (KDM4) Subfamily: C8-substituted pyrido[3,4-d]pyrimidin-4(3H)-ones have been designed as inhibitors of the KDM4 subfamily of histone demethylases. nih.gov These enzymes are involved in epigenetic regulation and are considered potential targets for cancer treatment.
The inhibitory activity of these related compounds suggests that 1-Methoxypyrido[3,4-d]pyridazine may also possess kinase inhibitory properties, a hypothesis that warrants further investigation.
Cellular and Molecular Mechanism of Action Studies (In Vitro)
Understanding how a compound affects cellular processes at the molecular level is crucial for elucidating its mechanism of action. In vitro studies provide a controlled environment to investigate these effects.
Investigations into Target Engagement and Specificity
Target engagement studies are essential to confirm that a compound interacts with its intended biological target within a cellular context. For compounds with a pyrido[3,4-d]pyrimidine core, which is structurally similar to this compound, cell-based target engagement assays have been crucial.
In the development of KDM4 inhibitors based on the C8-substituted pyrido[3,4-d]pyrimidin-4(3H)-one scaffold, orthogonal target engagement assays revealed a significant drop-off in activity from biochemical assays to cellular systems. nih.gov This discrepancy was attributed to competition with the natural substrate, 2-oxoglutarate (2OG), suggesting that very high biochemical potency is required for effective target inhibition in a cellular environment. nih.gov
Induction of Cellular Processes (e.g., Apoptosis, Cell Cycle Modulation)
The ability of a compound to induce programmed cell death (apoptosis) or to modulate the cell cycle is a key indicator of its potential as an anticancer agent.
Studies on pyrazolo[3,4-d]pyridazine derivatives, which share a similar heterocyclic core, have demonstrated significant effects on these cellular processes. nih.govresearchgate.net One such derivative, referred to as PPD-1, was found to induce apoptosis in lung cancer cells. nih.govresearchgate.net This was accompanied by a disruption of the balance between the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2. nih.govresearchgate.net Specifically, PPD-1 treatment led to a significant increase in the expression of Bax and a decrease in the expression of Bcl-2. nih.govresearchgate.net
Furthermore, flow cytometry analysis revealed that this pyrazolo[3,4-d]pyridazine derivative caused cell cycle arrest at the Sub G1 and G2/M phases in A549 lung cancer cells. nih.govresearchgate.net The percentage of apoptotic cells increased dramatically from 0.57% in untreated cells to 10.06% in cells treated with PPD-1. nih.govresearchgate.net The induction of apoptosis was further supported by the significant overexpression of caspase-3, a key executioner caspase, and the tumor suppressor gene p53. nih.govresearchgate.net
Similarly, novel 4-aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines have been shown to arrest the cell cycle and induce apoptosis by inhibiting cyclin-dependent kinases (CDKs) such as CDK2 and/or CDK9. mdpi.com Some 3,6-disubstituted pyridazine derivatives have also been investigated for their effects on the cell cycle distribution in breast cancer cell lines. researchgate.net
These findings on related pyridazine and fused pyridazine systems strongly suggest that this compound could exert cytotoxic effects through the induction of apoptosis and modulation of the cell cycle.
Interaction with Biological Macromolecules (e.g., DNA, Proteins like HSA, AAG)
The interaction of a compound with biological macromolecules can significantly influence its distribution, metabolism, and ultimately its biological activity.
Interaction with DNA:
The ability of a compound to bind to DNA is a well-established mechanism for many anticancer drugs. In silico and in vitro studies have been conducted on various pyridazine and related heterocyclic derivatives to explore their DNA binding potential. nih.govcmjpublishers.comresearchgate.net Molecular docking studies with pyridazine derivatives have been performed against DNA to identify potential binding modes and affinities. researchgate.net For some pyridine-4-carbohydrazide derivatives, spectroscopic investigations have been used to confirm their interaction with DNA. cmjpublishers.comresearchgate.net
Interaction with Plasma Proteins:
The binding of drugs to plasma proteins, such as Human Serum Albumin (HSA) and Alpha-1-acid glycoprotein (B1211001) (AAG), is a critical determinant of their pharmacokinetic properties. nih.govnih.govjohnshopkins.edu
Human Serum Albumin (HSA): Spectroscopic and in silico studies have been conducted on pyrrolo[3,4-d]pyridazinone derivatives to investigate their interaction with HSA. mdpi.com These studies revealed that the compounds form stable complexes with HSA without significantly altering the protein's secondary structure. mdpi.com
Alpha-1-acid glycoprotein (AAG): AAG is another important plasma protein that binds to many drugs, particularly basic compounds. nih.govjohnshopkins.edu The interaction of pyrrolo[3,4-d]pyridazinone derivatives with AAG has also been investigated, indicating the formation of stable complexes. nih.gov In silico modeling suggested that these systems with AAG are more stable compared to those with other plasma proteins. nih.gov
The propensity of related heterocyclic compounds to interact with DNA and plasma proteins suggests that this compound is also likely to engage in such interactions, which would have significant implications for its pharmacological profile.
Antioxidant Activity Assessment (In Vitro Assays)
The ability of a compound to neutralize free radicals is a measure of its antioxidant activity, which can be beneficial in a variety of pathological conditions. Common in vitro assays to assess antioxidant potential include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. nih.govnih.govresearchgate.netresearchgate.netnih.govnih.govmdpi.com
The following table outlines the principles of these common antioxidant assays. Further research is needed to specifically quantify the antioxidant activity of this compound using these and other relevant assays.
| Assay | Principle | Measurement |
| DPPH Radical Scavenging Assay | A stable free radical, DPPH, is reduced by an antioxidant, causing a color change from violet to yellow. nih.govnih.gov | Spectrophotometric measurement of the decrease in absorbance at ~517 nm. |
| ABTS Radical Cation Decolorization Assay | A blue/green ABTS radical cation is generated and then reduced by an antioxidant, leading to a loss of color. nih.govresearchgate.netresearchgate.netnih.gov | Spectrophotometric measurement of the decrease in absorbance at ~734 nm. |
Receptor Antagonism/Agonism Studies (e.g., H1 receptor)
The histamine (B1213489) H1 receptor is a G protein-coupled receptor (GPCR) that plays a key role in allergic and inflammatory responses. nih.gov Antagonists of the H1 receptor, commonly known as antihistamines, are widely used to treat allergic conditions.
While there are no direct studies confirming the H1 receptor antagonist activity of this compound, the structural features of some pyridazine and fused pyridazine derivatives suggest a potential for such activity. The characterization of H1 receptor binding is often performed using radioligand binding assays, where a labeled compound (e.g., [3H]mepyramine or [125I]iodoazidophenpyramine) is displaced by the test compound. researchgate.netnih.gov This allows for the determination of the binding affinity (Ki) of the test compound for the receptor. Functional assays, such as those measuring changes in intracellular signaling pathways (e.g., β-arrestin recruitment or cAMP levels), can then determine whether the compound acts as an antagonist or an agonist. mdpi.com
Given the prevalence of nitrogen-containing heterocyclic scaffolds in known H1 antagonists, investigating the interaction of this compound with the H1 receptor would be a logical step in characterizing its pharmacological profile.
Future Research Directions and Potential Applications
Exploration of Novel Synthetic Pathways and Methodologies
The development of efficient and versatile synthetic routes is fundamental to exploring the potential of 1-Methoxypyrido[3,4-d]pyridazine. While general methods for creating pyridazine (B1198779) and fused pyridazine systems exist, future research could focus on methodologies tailored for the specific and efficient synthesis of this methoxy-substituted isomer.
Key Research Objectives:
Development of Greener Synthetic Approaches: Investigation into environmentally benign synthetic methods, such as microwave-assisted synthesis, solvent-free reactions, and the use of heterogeneous catalysts, could provide more sustainable and efficient access to N-heterocyclic compounds like this compound. google.com
Novel Cyclization Strategies: Exploring new cyclization reactions, potentially starting from substituted pyridines or pyridazines, could offer alternative and higher-yielding pathways. ontosight.aichemicalbook.com For instance, strategies involving intramolecular cyclization of appropriately functionalized pyridine (B92270) precursors could be a key focus.
Late-Stage Functionalization: Research into late-stage C-H activation or functionalization of the parent pyrido[3,4-d]pyridazine (B3350088) ring system could provide a direct route to introduce the methoxy (B1213986) group, avoiding multi-step syntheses. ontosight.ai
A review of synthetic pathways for related pyrido[3,4-c]pyridazines highlights various strategies, including starting from pyridine derivatives or utilizing condensation reactions, which could be adapted for the synthesis of the pyrido[3,4-d]pyridazine isomer. ontosight.ai
Advanced Computational Approaches for Rational Design
Computational chemistry and molecular modeling are indispensable tools for accelerating drug discovery and for the rational design of novel compounds. These approaches can predict the properties and potential biological activities of this compound, guiding synthetic efforts toward molecules with enhanced efficacy and selectivity.
Future Computational Studies Could Include:
Molecular Docking and Virtual Screening: In silico techniques like molecular docking can be employed to predict the binding affinity and interaction modes of this compound with various biological targets, such as protein kinases. This can help in identifying potential therapeutic applications.
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to study the electronic structure, reactivity, and spectroscopic properties of the molecule. This understanding is crucial for designing new derivatives with optimized characteristics.
Pharmacophore Modeling and QSAR: By analyzing the structural features of known active compounds, pharmacophore models can be developed to guide the design of new this compound derivatives with improved biological activity. Quantitative Structure-Activity Relationship (QSAR) studies can further refine these models.
Broadening the Scope of Biological Targets for Investigation
The pyridopyridazine (B8481360) scaffold is present in compounds with a wide range of biological activities, including anticancer and anti-inflammatory properties. Future research should aim to systematically screen this compound against a diverse panel of biological targets to uncover its therapeutic potential.
Potential Biological Targets for Investigation:
| Target Class | Specific Examples | Rationale |
| Protein Kinases | EGFR, CDK-2, Mps1, TYK2 | Many pyridazine and pyridopyrimidine derivatives are known kinase inhibitors, a crucial class of targets in oncology and inflammatory diseases. |
| Inflammatory Enzymes | Cyclooxygenases (COX-1/COX-2) | Related pyridopyridazine derivatives have shown dual inhibition of COX enzymes, suggesting potential anti-inflammatory applications. |
| Parasitic Enzymes | Kinases, Proteases | Heterocyclic compounds, including oxadiazoles (B1248032) which share some structural similarities, are being explored as antiparasitic agents. |
| Receptors | Ephrin receptors, GnRH receptors | The broader class of pyridopyrimidines has shown activity against various cell surface receptors. |
The structural similarity to other kinase inhibitors suggests that this compound could be a candidate for targeting signaling pathways that are dysregulated in cancer, such as the RAS pathway.
Development of Advanced Analytical Techniques for Characterization
Robust analytical methods are essential for the purification, identification, and quantification of this compound and its potential metabolites. The development and application of advanced analytical techniques will be crucial for both chemical research and potential future pharmaceutical development.
Key Analytical Techniques and Their Applications:
Chromatographic Methods:
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC): These techniques are fundamental for the separation, purification, and purity assessment of the compound.
Hyphenated Techniques (LC-MS, GC-MS): Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for structural elucidation, impurity profiling, and metabolite identification.
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N): Essential for the unambiguous determination of the molecular structure and for studying tautomeric forms. ontosight.ai
Infrared (IR) Spectroscopy: Used to identify characteristic functional groups within the molecule.
X-ray Crystallography: Provides definitive proof of the three-dimensional molecular structure, which is invaluable for understanding intermolecular interactions and for computational modeling.
The application of these advanced analytical techniques will ensure the quality and consistency of the synthesized compound and provide critical data for any future preclinical and clinical development.
Q & A
Basic Synthesis and Characterization
Q: What are the standard synthetic routes for preparing 1-methoxypyrido[3,4-d]pyridazine, and how do reaction conditions influence yield? A: A metal-free, four-step synthesis starting from methyl ketones is commonly employed, involving cyclocondensation, oxidation, and functionalization steps. For example, refluxing in 1,4-dioxane under argon with enamines (e.g., 1-pyrrolidino-1-cyclopentene) facilitates [4+2] cycloaddition, yielding fused isoquinoline derivatives. Column chromatography (ethyl acetate) and MPLC are critical for purification . Yields (~48%) depend on stoichiometry, solvent choice, and reaction time. Stability issues during purification (e.g., brownish crystals decomposing at 82–86°C) necessitate inert atmospheres .
Advanced Reactivity: Cycloaddition Regiochemistry
Q: How does the methoxy substituent influence the regiochemistry of inverse electron-demand Diels-Alder (IEDDA) reactions in pyrido[3,4-d]pyridazine derivatives? A: The methoxy group, an electron-donating substituent, reduces the electron deficiency of the azadiene core compared to unsubstituted analogs. This shifts regioselectivity in IEDDA reactions with electron-rich dienophiles (e.g., enamines). Computational studies (DFT) or Hammett parameters can predict substituent effects. Experimental validation via -NMR and X-ray crystallography is required to confirm adduct structures, as seen in cyclopenta[g]isoquinoline derivatives .
Analytical Characterization Techniques
Q: Which spectroscopic and chromatographic methods are most reliable for characterizing this compound and its derivatives? A: Key methods include:
- -NMR : Signals for methoxy protons appear at δ ≈ 3.8–4.0 ppm, while pyridazine methyl groups resonate at δ ≈ 2.95 ppm .
- LC-MS : Confirms molecular ion peaks and purity (>95%) .
- IR Spectroscopy : Absence of carbonyl bands (e.g., 1650–1750 cm) confirms successful cycloaddition .
- MPLC/Column Chromatography : Ethyl acetate gradients resolve unstable intermediates .
Stability and Degradation Pathways
Q: What factors contribute to the thermal instability of this compound derivatives, and how can degradation be mitigated? A: Thermal degradation (T ≈ 214–425°C) varies with substituents. For example, thieno[3,4-d]pyridazine analogs exhibit lower stability (T = 214°C) due to electron-deficient cores. Mitigation strategies include:
- Storage under argon at –20°C.
- Avoiding prolonged heating during synthesis.
- Using stabilizing solvents (e.g., 1,4-dioxane) .
Biological Activity and Mechanism
Q: How can researchers evaluate the nematicidal or antimicrobial potential of this compound derivatives? A: Standard assays include:
- In vitro nematode motility inhibition : Dose-response studies using Caenorhabditis elegans.
- Enzyme inhibition assays : Target enzymes like acetylcholinesterase or cytochrome P450.
- LC-MS/MS : Quantify metabolite formation to infer mechanisms . For example, 1,4-dichloro analogs disrupt nematode mitochondrial function via ROS generation .
Data Contradictions in Regioselectivity
Q: How should researchers resolve contradictions in reported regioselectivity for cycloaddition reactions of substituted pyrido[3,4-d]pyridazines? A: Contradictions arise from varying dienophiles (e.g., enamines vs. alkynes) and substituent electronic effects. To resolve:
Compare -NMR data of adducts with computational predictions (e.g., NBO analysis).
Use X-ray crystallography to unambiguously assign regiochemistry.
Conduct kinetic studies to differentiate thermodynamic vs. kinetic control .
Computational Modeling for Reactivity Prediction
Q: Which computational methods are effective for predicting the reactivity of this compound in heterocyclic synthesis? A: Key approaches include:
- DFT calculations : Optimize transition states for IEDDA reactions (e.g., B3LYP/6-31G*).
- HOMO-LUMO analysis : Quantify electron deficiency of the azadiene. Methoxy substitution raises HOMO energy, reducing dienophilicity .
- MD simulations : Predict solubility and aggregation behavior in solvents like DMSO .
Comparative Analysis with Halogenated Analogs
Q: How do the properties of this compound compare to halogenated derivatives (e.g., 8-bromo or 1,4-dichloro analogs)? A:
Handling and Safety Protocols
Q: What safety protocols are essential when handling this compound in laboratory settings? A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
